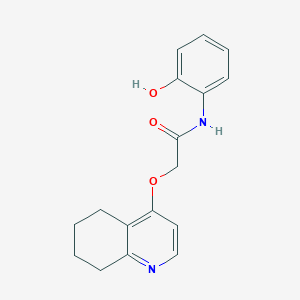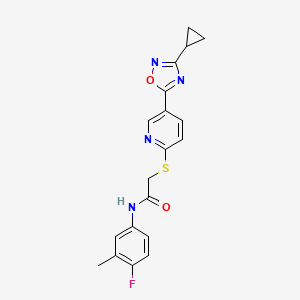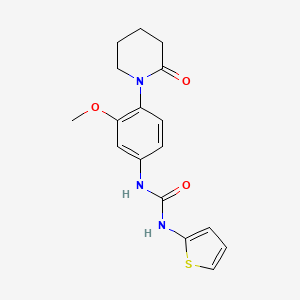
N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide, also known as THQA, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. THQA has been found to possess a range of interesting properties that make it a promising candidate for the development of new drugs and therapies.
Scientific Research Applications
Antimalarial Activity
One of the prominent applications of compounds related to "N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide" is in the synthesis of antimalarial agents. For instance, derivatives of this compound have been prepared and evaluated for their antimalarial potency against Plasmodium berghei in mice, showing significant activity and potential for clinical trials in humans due to their pharmacokinetic properties allowing extended protection against infection even after oral administration (Werbel et al., 1986).
Structural Studies and Properties
Research into the structural aspects of amide-containing isoquinoline derivatives similar to the mentioned compound reveals interesting properties. These compounds can form gels or crystalline salts upon treatment with different acids, displaying potential for creating new material forms with specific functionalities. The fluorescence emission properties of these compounds suggest their utility in designing fluorescence-based sensors or materials (Karmakar et al., 2007).
Antiproliferative Activities
Another significant application is in the field of anticancer research, where certain derivatives have been synthesized and tested for their antiproliferative activities against various human cancer cell lines. These compounds exhibit specific cytotoxicity against cancer cells, indicating their potential as leads for developing new anticancer therapies (I‐Li Chen et al., 2013).
Antifungal Agents
Compounds related to "this compound" have also been identified as promising antifungal agents, exhibiting broad-spectrum activity against Candida and Aspergillus species. This discovery could pave the way for new treatments for fungal infections, addressing the growing concern of antifungal resistance (Bardiot et al., 2015).
Novel Synthesis and Characterization
Research also includes the synthesis and characterization of novel compounds within this chemical family, providing insights into their chemical behavior and potential applications in various fields of chemistry and biology. Such studies contribute to the broader understanding of these compounds' roles in scientific research and potential therapeutic applications (Durgadas et al., 2013).
properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-15-8-4-3-7-14(15)19-17(21)11-22-16-9-10-18-13-6-2-1-5-12(13)16/h3-4,7-10,20H,1-2,5-6,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMXDWUQBYQPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2457240.png)

![2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide](/img/structure/B2457243.png)

![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2457247.png)
![3-{[(4-Ethylphenyl)amino]carbonyl}-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2457248.png)


![5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2457254.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2457258.png)

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2457260.png)
![4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2457261.png)